2,1-Benzoxazole-4-carbaldehyde
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Description
2,1-Benzoxazole-4-carbaldehyde is a chemical compound with the molecular formula C9H7NO2 . It is a member of the benzoxazole family, which are bicyclic compounds containing a benzene ring fused to an oxazole ring . Benzoxazoles are known for their wide range of pharmacological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and industrial areas .
Synthesis Analysis
Benzoxazoles can be synthesized using various methods. One common method involves the use of 2-aminophenol as a precursor . The reaction is performed under mild conditions and only produces water as a byproduct . Another method involves the use of imidazolium chlorozincate (II) ionic liquid supported into Fe3O4 nanoparticles under solvent-free sonication .Molecular Structure Analysis
The molecular structure of 2,1-Benzoxazole-4-carbaldehyde can be confirmed by IR, 1H/13C-NMR, and mass spectroscopy . The presence of specific absorption bands in the IR spectrum can indicate the presence of certain functional groups .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized from 2-aminophenol derivatives containing a methyl group at the 4-position, providing desired products in moderate yields . The reaction of Lewis base (nitrogen on pyridine-4-carbaldehyde) and Lewis acidic sites on catalyst produced the coordinate covalent bond led to deactivate the catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,1-Benzoxazole-4-carbaldehyde can be determined using various spectroscopic techniques. For example, the presence of specific absorption bands in the IR spectrum can indicate the presence of certain functional groups .Future Directions
Benzoxazole derivatives have gained a lot of importance in recent years due to their wide range of pharmacological activities . Future research could focus on developing new synthetic strategies for benzoxazole derivatives, exploring their potential applicability in various fields, and investigating their bio-applicability against various diseases .
properties
IUPAC Name |
2,1-benzoxazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-4-6-2-1-3-8-7(6)5-11-9-8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABPRUYGJBZYOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NOC=C2C(=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555880 |
Source
|
Record name | 2,1-Benzoxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,1-Benzoxazole-4-carbaldehyde | |
CAS RN |
107096-56-0 |
Source
|
Record name | 2,1-Benzoxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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